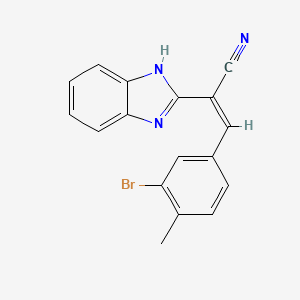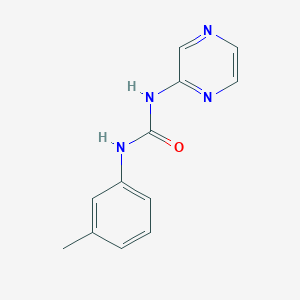![molecular formula C16H16N2O6 B5376576 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5376576.png)
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid, also known as FABAC, is a synthetic compound that has been extensively used in scientific research. It is a derivative of furoyl and furylacrylic acid and has been found to have a wide range of applications in various fields of science.
科学研究应用
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been extensively used in scientific research due to its unique chemical properties. It has been found to have applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been used as a building block for the synthesis of various compounds that have potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.
作用机制
The mechanism of action of 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid is not fully understood. However, it has been found to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has also been found to interact with various receptors such as GABA and glutamate receptors.
Biochemical and Physiological Effects:
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been found to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has also been found to decrease the levels of amyloid beta, which is a protein that is associated with Alzheimer's disease. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been found to have antioxidant properties and has been shown to protect cells from oxidative stress.
实验室实验的优点和局限性
The advantages of using 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid in lab experiments are its unique chemical properties, its ability to inhibit the activity of various enzymes and interact with various receptors, and its potential therapeutic applications. The limitations of using 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid in lab experiments are its high cost, its low solubility in water, and its potential toxicity.
未来方向
There are various future directions for the research on 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid. One direction is to study its potential therapeutic applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. Another direction is to study its potential as a building block for the synthesis of new drugs. Further research is also needed to understand its mechanism of action and its potential toxicity.
合成方法
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid is synthesized by reacting 2-furoyl chloride and 2-furylacrylic acid with 4-aminobutanoic acid in the presence of a base. The reaction results in the formation of 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid, which is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
属性
IUPAC Name |
4-[[(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-14(20)6-1-7-17-15(21)12(10-11-4-2-8-23-11)18-16(22)13-5-3-9-24-13/h2-5,8-10H,1,6-7H2,(H,17,21)(H,18,22)(H,19,20)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRGLVOCWAKBLJ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(hydroxymethyl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-4-azepanol](/img/structure/B5376493.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-5-isopropylpyrimidin-4-amine](/img/structure/B5376495.png)
![5-nitro-2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5376496.png)
![3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5376502.png)
![1-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5376512.png)
![1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-phenyl-4-piperidinol](/img/structure/B5376524.png)

![2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5376529.png)

![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5376554.png)
![4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5376558.png)


![methyl 4-(4-fluorophenyl)-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5376581.png)